Dipalmitoylphosphatidylserine

Catalog No.
S612527
CAS No.
3036-82-6
M.F
C38H74NO10P
M. Wt
736.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipalmitoylphosphatidylserine

CAS Number

3036-82-6

Product Name

Dipalmitoylphosphatidylserine

IUPAC Name

2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid

Molecular Formula

C38H74NO10P

Molecular Weight

736.0 g/mol

InChI

InChI=1S/C38H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45)

InChI Key

KLFKZIQAIPDJCW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

Synonyms

dipalmitoylphosphatidylserine, DPPS

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

Liposome Formation

DPPS plays a crucial role in creating liposomes, microscopic spheres formed by a phospholipid bilayer similar to cell membranes. These liposomes serve as versatile tools in various research areas, including:

  • Drug Delivery Systems: Liposomes can encapsulate therapeutic agents, protecting them from degradation and facilitating targeted delivery to specific cells or tissues .
  • Vaccine Development: Liposomes can be used as adjuvants, enhancing the immune response to vaccines by mimicking the structure of pathogens .
  • Membrane Mimetics: Liposomes can be employed to model cellular membranes in studies on membrane-associated processes like protein-lipid interactions and membrane fluidity .

DPPS, along with other phospholipids, is a crucial component in forming stable and well-defined liposomes with desired properties, making them suitable for various research applications.

Model Membranes

DPPS can be used to create model membranes, simplified systems mimicking the structure and function of natural cellular membranes. These model membranes serve as valuable tools for studying:

  • Membrane Protein Function: By incorporating specific membrane proteins into DPPS-based membranes, researchers can investigate their activity, interaction with other molecules, and response to external stimuli .
  • Membrane Biophysics: DPPS membranes allow researchers to study fundamental biophysical properties of membranes, such as fluidity, permeability, and phase transitions, which are crucial for understanding cellular processes .

Due to its well-defined properties and ease of manipulation, DPPS is a preferred choice for creating model membranes that offer valuable insights into membrane structure and function.

Other Research Applications

Beyond liposome formation and model membranes, DPPS finds applications in other areas of scientific research:

  • Studying the Role of Phosphatidylserine: As a specific type of phospholipid, DPPS can be used to investigate the role of phosphatidylserine in various cellular processes, such as signal transduction, apoptosis (programmed cell death), and membrane curvature regulation .
  • Nanoparticle Design: DPPS can be incorporated into the design of nanoparticles for various purposes, including drug delivery, imaging, and biosensing .

Dipalmitoylphosphatidylserine is a phospholipid composed of two palmitic acid chains, a serine head group, and a phosphate group. Its chemical formula is C₃₈H₇₄NO₁₀P, and it is classified as a glycerophospholipid. This compound plays a crucial role in cellular membranes, particularly in the formation of lipid bilayers that are essential for membrane integrity and function. The presence of the negatively charged serine head group contributes to the unique properties of dipalmitoylphosphatidylserine, influencing membrane fluidity and protein interactions within the bilayer .

The mechanism of action of DPPS is still under investigation, but research suggests it plays a role in several cellular processes:

  • Membrane Structure and Function: DPPS helps maintain the structure and fluidity of cell membranes, which is critical for various cellular functions like communication and transport [].
  • Cellular Signaling: DPPS might be involved in cell signaling pathways by interacting with specific proteins in the cell membrane [].
  • Neuroprotection: Some studies suggest DPPS may have neuroprotective properties, potentially protecting brain cells from damage [].
, primarily involving hydrolysis and transesterification. Hydrolysis can occur in the presence of phospholipases, leading to the release of fatty acids and serine. Additionally, dipalmitoylphosphatidylserine can undergo transesterification reactions with alcohols or amines, modifying its structure and potentially altering its biological activity. The interactions with ions, such as sodium ions, can also affect its phase behavior and stability within lipid bilayers .

Dipalmitoylphosphatidylserine exhibits significant biological activity, particularly in cell signaling and membrane dynamics. It is involved in processes such as apoptosis (programmed cell death) by promoting the exposure of phosphatidylserine on the outer leaflet of the plasma membrane, which serves as an "eat me" signal for macrophages. This phospholipid also influences protein binding and membrane organization due to its negative charge, affecting ion binding and facilitating interactions with various proteins involved in cellular signaling pathways .

The synthesis of dipalmitoylphosphatidylserine can be achieved through several methods:

  • Chemical Synthesis: This involves the stepwise assembly of the phospholipid from its constituent parts—palmitic acid, serine, and phosphate—using coupling agents.
  • Enzymatic Synthesis: Phospholipase D can catalyze the conversion of dipalmitoylphosphatidylcholine to dipalmitoylphosphatidylserine by transferring the serine head group.
  • Lipid Extraction: Isolation from biological sources such as brain tissue can also yield dipalmitoylphosphatidylserine, although this method may involve complex purification steps .

Dipalmitoylphosphatidylserine has various applications in both research and industry:

  • Biotechnology: Used in liposome formulations for drug delivery systems due to its ability to encapsulate therapeutic agents.
  • Nutraceuticals: Incorporated into dietary supplements aimed at improving cognitive function and memory.
  • Cosmetics: Utilized in skin care products for its moisturizing properties and ability to enhance skin barrier function.

These applications leverage its unique properties as a phospholipid that interacts favorably with biological membranes .

Studies on dipalmitoylphosphatidylserine interactions have revealed important insights into its role in cellular processes:

  • Membrane Interactions: Research indicates that dipalmitoylphosphatidylserine enhances membrane fusion events due to its unique phase behavior when mixed with other lipids.
  • Protein Binding: The negatively charged head group facilitates binding with positively charged proteins, which can influence signaling pathways and cellular responses .
  • Ion Binding: The presence of sodium ions has been shown to affect the structural properties of dipalmitoylphosphatidylserine-containing membranes, impacting their stability and function .

Dipalmitoylphosphatidylserine shares structural similarities with other phospholipids but has unique characteristics due to its specific fatty acid composition and serine head group. Here are some similar compounds:

Compound NameStructure HighlightsUnique Features
DipalmitoylphosphatidylcholineGlycerophospholipid with choline head groupNeutral charge; more common in cell membranes
DioleoylphosphatidylserineContains oleic acid chains instead of palmitic acidMore fluid at physiological temperatures
DimyristoylphosphatidylserineShorter myristic acid chainsDifferent phase behavior; less stable at high temps

Dipalmitoylphosphatidylserine is distinguished by its saturated fatty acids, which contribute to a more rigid membrane structure compared to unsaturated variants like dioleoylphosphatidylserine. Its unique role in apoptosis signaling further sets it apart from other phospholipids .

XLogP3

9.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

735.50503455 g/mol

Monoisotopic Mass

735.50503455 g/mol

Heavy Atom Count

50

Dates

Modify: 2024-04-14

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